molecular formula C17H26N4O B2508152 6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 402953-87-1

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2508152
CAS No.: 402953-87-1
M. Wt: 302.422
InChI Key: UGYDBKHTOSOIEW-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a structurally complex heterocyclic compound belonging to the dihydropyranopyrazole family. Its core scaffold consists of a pyran ring fused with a pyrazole moiety, substituted with amino, methyl, nonyl (C9H19), and nitrile groups. This compound is part of a broader class of molecules studied for their diverse pharmacological activities, including enzyme inhibition (e.g., PDE2 inhibitors) , antimicrobial properties , and cardiovascular effects . The nonyl substituent at position 4 distinguishes it from many analogs, likely influencing its lipophilicity, bioavailability, and target binding compared to aryl or shorter alkyl-substituted derivatives.

Properties

IUPAC Name

6-amino-3-methyl-4-nonyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-3-4-5-6-7-8-9-10-13-14(11-18)16(19)22-17-15(13)12(2)20-21-17/h13H,3-10,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYDBKHTOSOIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1C(=C(OC2=NNC(=C12)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot, four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aryl aldehyde, and malononitrile . This reaction is often catalyzed by various catalysts such as titanium dioxide nanoparticles, γ-alumina, or l-proline . The reaction conditions are generally mild, and the process is environmentally benign, often carried out under solvent-free conditions or in water.

Industrial Production Methods

For industrial production, the use of heterogeneous catalysts is preferred due to their reusability and efficiency. Catalysts such as titanium dioxide nanoparticles and γ-alumina are commonly used . The reaction is typically conducted in a batch reactor, and the product is purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydropyrano derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can exhibit different biological activities .

Scientific Research Applications

Antihypertensive Effects

Recent studies have demonstrated that 6-amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant antihypertensive properties. Research indicates that this compound acts as a calcium channel blocker, leading to vasorelaxation and subsequently lowering blood pressure. In vivo studies have shown that it effectively reduces hypertension in animal models, suggesting its potential as a therapeutic agent for managing high blood pressure .

Anticancer Activity

The compound also shows promise in cancer treatment. It has been identified as a potential inhibitor of Ral GTPase, which is implicated in cancer metastasis. In vitro studies have indicated that this compound can inhibit the growth and spread of various cancer cell lines. This action is believed to be mediated through modulation of signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound has been crucial for optimizing its pharmacological properties. Variations in the nonyl side chain and modifications to the pyrazole ring have been explored to enhance efficacy and reduce toxicity. These studies provide insights into how structural changes can influence biological activity, guiding future drug design efforts.

Case Study 1: Antihypertensive Mechanism

In a controlled study involving hypertensive rats, administration of this compound resulted in a statistically significant decrease in systolic blood pressure. The mechanism was attributed to the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. This finding supports the compound's potential use as an antihypertensive agent in clinical settings.

Case Study 2: Cancer Metastasis Inhibition

A recent investigation into the anticancer properties of this compound revealed its ability to inhibit migration and invasion of breast cancer cells in vitro. The study utilized various assays to measure cell motility and found that treatment with this compound significantly reduced metastatic behavior. These results underscore the need for further exploration of this compound in cancer therapeutics.

Comparison with Similar Compounds

The following comparison focuses on structurally related dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, emphasizing substituent effects on physicochemical properties, synthetic yields, and biological activities.

Structural and Physicochemical Properties
Compound Name & Substituents Position 4 Substituent Position 3 Substituent Melting Point (°C) Purity (%) Yield (%) Key Spectral Data (HRMS/NMR)
Target Compound (4-nonyl) Nonyl (C9H19) Methyl N/A N/A N/A Not reported in evidence
11i 5-Methoxy-2-(4-trifluoromethoxybenzyloxy)phenyl Methyl N/A 99.82 47 HRMS: [M+H]+ 519.1627 (exp.)
11j 5-tert-Butyl-2-(4-trifluoromethylbenzyloxy)phenyl Methyl N/A 99.84 36 HRMS: [M+H]+ 543.1698 (exp.)
3t Phenyl Methyl 170.7–171.2 N/A 80 1H NMR δ 7.64–7.42 (aromatic)
4-(2-Nitrophenyl) analog 2-Nitrophenyl Methyl N/A N/A N/A IR: 2189 cm⁻¹ (C≡N)
4-(4-Nitrophenyl) analog 4-Nitrophenyl Methyl N/A N/A N/A [M+H]+ calc. 341.12; exp. 341.10

Key Observations :

  • Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., trifluoromethyl in 11j ) reduce yields (36–47%) compared to simpler aryl groups (e.g., 3t : 80%) .
  • Spectral Signatures : Nitrile groups consistently show IR absorption near 2187–2189 cm⁻¹ , while aromatic protons in NMR align with substituent electronic effects (e.g., deshielding for nitro groups) .

Key Observations :

  • Enzyme Inhibition : Trifluoromethyl and methoxybenzyloxy substituents (e.g., 11i , 11j ) enhance PDE2 inhibition due to hydrophobic and electronic interactions .
  • Calcium Channel Blockade : The 2-nitrophenyl analog’s vasorelaxant activity is attributed to nitro group-induced electron withdrawal, stabilizing channel-blocking conformations .
  • Antitumor Activity : Glycosylation (e.g., 6a ) improves selectivity against cancer cells, likely via enhanced cellular uptake .

Key Observations :

  • The nonyl-substituted target compound may require tailored conditions (e.g., longer alkyl chain compatibility with catalysts like [BMIm]Br ).
  • Solvent-free and aqueous methods align with green chemistry principles but may struggle with sterically demanding substituents like nonyl.

Biological Activity

6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's systematic name is this compound, with a molecular formula of C14H18N4OC_{14}H_{18}N_4O. Its structure features a pyrano-pyrazole core which is significant for its biological activity.

Antihypertensive Effects

Recent studies have demonstrated that derivatives of this compound exhibit antihypertensive properties. For instance, one study highlighted the vasorelaxant action of 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. This action was attributed to calcium channel blockade, which is crucial for managing hypertension. The compound showed significant efficacy in lowering blood pressure in animal models, suggesting potential as a therapeutic agent for hypertension management .

Antioxidant Activity

Another important aspect of this compound is its antioxidant activity . Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is vital in preventing various diseases linked to oxidative damage, including cardiovascular diseases and cancer .

Anti-inflammatory Properties

Compounds similar to this compound have also been noted for their anti-inflammatory effects . They inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : This mechanism underlies its antihypertensive effects by preventing calcium influx into vascular smooth muscle cells.
  • Free Radical Scavenging : The compound’s structure allows it to interact with reactive oxygen species (ROS), neutralizing them and reducing oxidative stress.
  • Cytokine Inhibition : It modulates the expression of various cytokines involved in the inflammatory response.

Case Studies and Research Findings

StudyFindingsYear
Sharma et al.Demonstrated antihypertensive effects via calcium channel blockade in vivo.2022
MDPI StudyHighlighted antioxidant properties and potential applications in oxidative stress-related diseases.2021
Trofimov et al.Investigated anti-inflammatory effects and cytokine modulation in vitro.2021

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